(Z)-Diisopropyldiazene-1,2-dicarboxylate

Description

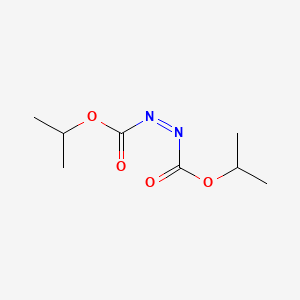

(Z)-Diisopropyldiazene-1,2-dicarboxylate (CAS: 2152653-55-7), commonly abbreviated as DIAD, is an azo compound with the molecular formula C₈H₁₄N₂O₄ and a molecular weight of 202.21 g/mol . It features a central diazene (N=N) group flanked by two isopropyl ester groups in the Z-configuration. DIAD is widely used in organic synthesis, particularly in Mitsunobu reactions for the formation of carbon-oxygen and carbon-nitrogen bonds via redox processes . Its physical properties include a boiling point of 75°C at 0.25 mmHg and a flash point of 223°F, making it a flammable liquid requiring careful handling .

Properties

CAS No. |

2152653-55-7 |

|---|---|

Molecular Formula |

C8H14N2O4 |

Molecular Weight |

202.21 |

IUPAC Name |

propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate |

InChI |

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9- |

InChI Key |

VVWRJUBEIPHGQF-KTKRTIGZSA-N |

SMILES |

CC(C)OC(=O)N=NC(=O)OC(C)C |

Isomeric SMILES |

CC(C)OC(=O)/N=N\C(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)N=NC(=O)OC(C)C |

Other CAS No. |

2446-83-5 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of Hydrodiazo Diisopropyl Dicarboxylate

Under inert gas protection, carbazic acid isopropyl ester reacts with diethyl carbonate in the presence of a strong base (e.g., sodium ethoxide or potassium methoxide) and a high-boiling solvent such as sulpholane. The reaction proceeds at elevated temperatures (100–180°C) for 2–6 hours, yielding hydrodiazo diisopropyl dicarboxylate after pH adjustment and filtration.

Critical Parameters:

- Base Selection: Sodium ethoxide (70 g per 100 g carbazic acid ester) achieves higher yields (95.6%) compared to potassium methoxide (93.1%).

- Solvent: Sulpholane, a polar aprotic solvent, facilitates homogenous mixing and prevents side reactions.

- Temperature and Time: Prolonged heating at 170–180°C for 3–4 hours optimizes intermediate formation.

Step 2: Oxidation to (Z)-Diisopropyldiazene-1,2-dicarboxylate

The hydrodiazo intermediate is oxidized using a sulfuric acid (40–50%) and hydrogen peroxide (10–15%) system at low temperatures (-15°C to -5°C). Catalysts such as hydrogen bromide or sodium bromide accelerate the reaction, which typically completes within 5–10 hours.

Reaction Conditions:

- Acid Concentration: 45–50% sulfuric acid ensures efficient protonation without excessive decomposition.

- Oxidant: Hydrogen peroxide (15% concentration) provides optimal oxidative power while minimizing exothermic risks.

- Catalysts: Hydrogen bromide (5 g per 350 ml reaction volume) enhances reaction rates and selectivity.

Optimization and Scalability

Industrial-scale production prioritizes yield, purity, and environmental safety. The patented method achieves >95% yield with 99% purity, outperforming traditional routes that rely on hazardous azide intermediates.

Comparative Analysis of Catalysts

Catalysts play a pivotal role in oxidation efficiency:

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| HBr | 95.6 | 99.0 | 7 |

| NaBr | 93.1 | 99.1 | 5 |

| KBr | 92.4 | 98.8 | 10 |

Hydrogen bromide emerges as the most effective catalyst, reducing reaction time while maintaining high purity.

Solvent and Temperature Effects

Sulpholane’s high boiling point (285°C) enables reflux conditions without solvent degradation. Lower oxidation temperatures (-15°C to -5°C) suppress peroxide decomposition and side-product formation.

Green Chemistry Considerations

The patented method eliminates toxic azide precursors and minimizes waste through:

- Solvent Recycling: Sulpholane is recovered and reused in subsequent batches.

- Benign Oxidants: Hydrogen peroxide decomposes into water, reducing environmental impact.

Analytical Characterization

Successful synthesis is confirmed via:

- $$^1$$H NMR (CDCl$$3$$): δ 4.0 (1H, m, CH), 1.2 (6H, d, CH$$3$$).

- Purity Assays: Column chromatography (petroleum ether/ethyl acetate) achieves >98% purity.

Industrial Feasibility

The process is scalable to multi-kilogram batches, with equipment requirements including:

- Jacketed reactors for temperature control (-20°C to 180°C).

- Centrifugal filters for rapid intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of (Z)-Diisopropyldiazene-1,2-dicarboxylate often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of (Z)-Diisopropyldiazene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Diisopropyl Hydrazine-1,2-dicarboxylate

- Molecular Formula : C₈H₁₆N₂O₄

- Molecular Weight : 204.23 g/mol .

- Structure : Replaces the diazene (N=N) group with a hydrazine (N–N) backbone.

- Applications : Used as a pharmaceutical impurity reference material (e.g., in orlistat production) rather than as a reagent in synthesis .

- Key Difference : The saturated hydrazine linkage reduces reactivity compared to DIAD’s azo group, limiting its utility in redox reactions.

Diisobutyl Phthalate (DIBP)

- Molecular Formula : C₁₆H₂₂O₄

- Structure : A phthalate ester with two isobutyl groups attached to a benzene-1,2-dicarboxylate core .

- Applications : Primarily a plasticizer in polymers and a solvent in industrial applications .

- Key Difference : Lacks the reactive N=N group, making it chemically inert compared to DIAD.

Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)

Functional and Application Comparison

Physicochemical Data Comparison

Research Findings and Industrial Relevance

- DIAD is critical in peptide synthesis and alkaloid derivatization due to its ability to mediate stereospecific reactions .

- Phthalates like DIBP face regulatory scrutiny (e.g., EPA risk evaluations) due to endocrine-disrupting effects, driving demand for alternatives like DINCH .

- Hydrazine derivatives such as Diisopropyl Hydrazine-1,2-dicarboxylate are niche compounds, primarily used in quality control for pharmaceuticals .

Q & A

Q. What are the optimal synthetic routes for (Z)-Diisopropyldiazene-1,2-dicarboxylate, and how do reaction conditions influence yield?

The compound is synthesized via 1,3-dipolar cycloaddition reactions using azomethine ylides, with diastereoselectivity influenced by steric and electronic factors. For example, diisobutyl esters of indolizidines derived from similar diazene dicarboxylates achieved 38% yield under mild conditions (60°C, 24 hrs) using tetrahydrofuran as a solvent . Reaction optimization should focus on temperature, solvent polarity, and stoichiometric ratios of dipolarophiles to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are critical. HRMS confirms molecular weight (e.g., C26H37NO4 has a calculated mass of 427.2723, matching experimental data ), while IR identifies functional groups (e.g., ester C=O stretches at ~1730 cm<sup>−1</sup> and diazene N=N vibrations at ~1440 cm<sup>−1</sup>) . Nuclear magnetic resonance (NMR) is essential for stereochemical analysis, particularly for distinguishing (Z)- and (E)-isomers.

Q. How can researchers mitigate hazards when handling this compound in the lab?

Safety data for analogous compounds (e.g., bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate) recommend using fume hoods, nitrile gloves, and avoiding inhalation. Although specific toxicity data for the (Z)-isomer is limited, its structural similarity to azodicarboxylates (e.g., DIAD) suggests potential sensitization risks, necessitating stringent exposure controls .

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselectivity of this compound in cycloaddition reactions?

The (Z)-configuration imposes steric constraints that favor endo transition states in 1,3-dipolar cycloadditions. For example, diisobutyl indolizidine derivatives synthesized via this method show a 3:1 endo:exo selectivity due to reduced steric hindrance in the endo pathway . Computational studies (DFT) could further elucidate electronic effects of substituents on regioselectivity.

Q. How do substituents on the diazene backbone influence reactivity in coordination polymer synthesis?

Derivatives like 3-nitrobenzene-1,2-dicarboxylate form stable coordination polymers with Zn/Co ions, where electron-withdrawing groups (e.g., -NO2) enhance ligand rigidity and metal-binding affinity . For this compound, isopropyl groups may hinder metal coordination compared to smaller esters (e.g., methyl), requiring tailored ligands for catalytic applications.

Q. What strategies resolve contradictions in reported reaction yields for diazene dicarboxylate derivatives?

Discrepancies in yields (e.g., 38% vs. 50% in similar syntheses) often stem from impurities in starting materials or variations in workup procedures. Systematic studies using standardized substrates (e.g., methyl iodide in dilithiated diesters) reveal that rigorous drying of solvents and substrates improves reproducibility . Kinetic monitoring (e.g., in situ IR) can identify side reactions like ester hydrolysis.

Q. Can computational methods predict the environmental persistence of this compound?

QSAR models for structurally related phthalates (e.g., diisodecyl phthalate) estimate biodegradation half-lives >60 days in aquatic systems, suggesting moderate persistence . For the (Z)-isomer, steric shielding of the diazene group may reduce microbial degradation rates, necessitating experimental validation via OECD 301B assays.

Methodological Notes

- Stereochemical Purity : Chiral HPLC or SFC is recommended for isolating (Z)-isomers, as traditional column chromatography may fail to resolve diastereomers .

- Data Reproducibility : Document solvent batch sources and reaction vessel materials (e.g., glass vs. PTFE) to control trace metal contamination in coordination chemistry .

- Environmental Sampling : Use LC-MS/MS with MRM transitions specific to diazene dicarboxylates (e.g., m/z 427 → 336) for trace analysis in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.